molecular formula C21H20N4O4S3 B2459159 N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 690247-35-9

N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2459159
CAS No.: 690247-35-9
M. Wt: 488.6
InChI Key: JLBIRXBKFNPATL-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted at the 5-position with a (2-oxo-2-phenylethyl)thio moiety and at the 2-position with a benzamide group modified by a pyrrolidin-1-ylsulfonyl substituent. The 1,3,4-thiadiazole scaffold is known for its bioisosteric properties and metabolic stability, making it a common pharmacophore in drug discovery . The pyrrolidin-1-ylsulfonyl group enhances solubility and may influence target binding through sulfonyl-mediated hydrogen bonding.

Properties

IUPAC Name

N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S3/c26-18(15-7-2-1-3-8-15)14-30-21-24-23-20(31-21)22-19(27)16-9-6-10-17(13-16)32(28,29)25-11-4-5-12-25/h1-3,6-10,13H,4-5,11-12,14H2,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLBIRXBKFNPATL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NN=C(S3)SCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure including a thiadiazole ring, a sulfonamide moiety, and a pyrrolidine group. The presence of these functional groups is significant as they influence the biological activity of the molecule.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have shown significant antiproliferative activity against various cancer cell lines.

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)1.16
T47D (Breast Cancer)5.25
HT-29 (Colon Cancer)4.00
Jurkat E6.1 (T-cell Leukemia)6.50

The compound has demonstrated cytotoxic effects through mechanisms such as inhibition of tubulin polymerization , which is essential for cancer cell division and growth.

2. Antimicrobial Activity

Thiadiazole derivatives are noted for their broad-spectrum antimicrobial properties. The compound has been shown to exhibit activity against both bacterial and fungal strains.

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.

3. Additional Pharmacological Activities

Beyond anticancer and antimicrobial effects, the compound also exhibits:

  • Anti-inflammatory properties : Similar thiadiazole derivatives have been reported to reduce inflammation markers in vitro.
  • Analgesic effects : Some studies suggest that these compounds can modulate pain pathways effectively.

Case Studies and Research Findings

Several studies have substantiated the biological activities attributed to thiadiazole derivatives:

  • Cytotoxicity Study : A study evaluating the cytotoxic effects of various thiadiazole derivatives on A549 lung carcinoma cells indicated that certain modifications to the thiadiazole ring significantly enhanced antiproliferative activity .
  • Antimicrobial Efficacy : Another research focused on the synthesis of new thiadiazole derivatives found that substituents on the thiadiazole ring influenced antimicrobial potency against multiple strains of bacteria and fungi .
  • Mechanistic Insights : Molecular docking studies revealed that interactions between the compound and specific protein targets (like tubulin) are crucial for its anticancer activity, highlighting the importance of structure in drug design .

Scientific Research Applications

The 1,3,4-thiadiazole scaffold has been extensively studied for its biological properties. Compounds containing this moiety exhibit a range of pharmacological activities, including:

  • Anticancer Activity : Thiadiazole derivatives have shown promising results in various cancer models. For instance, studies indicate that certain thiadiazole compounds can induce apoptosis in cancer cells and inhibit tumor growth in vivo . The compound of interest may share similar mechanisms of action due to the presence of the thiadiazole ring.
  • Antimicrobial Properties : Research has demonstrated that thiadiazole derivatives possess significant antimicrobial activity against various bacterial strains. For example, derivatives have been tested against Gram-positive and Gram-negative bacteria, showing efficacy comparable to standard antibiotics . The incorporation of additional functional groups may enhance this activity.

Case Studies and Research Findings

A variety of studies have documented the synthesis and biological evaluation of thiadiazole derivatives:

StudyFindings
Bhattacharya et al. (2022)Identified potent anticonvulsant activity in modified thiadiazole derivatives with specific substitutions enhancing efficacy .
PMC Study (2020)Highlighted the anticancer potential of various thiadiazole compounds, emphasizing their ability to induce apoptosis in cancer cell lines .
Recent Research (2023)Synthesized new 1,3,4-thiadiazoles with notable anticancer properties, advancing the understanding of structure–activity relationships .

Comparison with Similar Compounds

Structural Analogues and Substituent Analysis

The table below compares key structural features and synthetic routes of the target compound with related 1,3,4-thiadiazole derivatives:

Compound Name Thiadiazole Substituents (Position 5) Benzamide Substituents (Position 3) Synthesis Key Steps Reference
Target Compound (2-oxo-2-phenylethyl)thio Pyrrolidin-1-ylsulfonyl Not explicitly described in evidence N/A
N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (7a-7l) (2-(piperidin-1-yl)ethyl)thio Unsubstituted or varied aryl groups Thionation, benzoylation, alkylation
N-(5-mercapto-1,3,4-thiadiazol-2-yl)benzamide (17) Mercapto (-SH) Unsubstituted Benzoic acid → benzoyl chloride → coupling
5-(3-phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine (I) 3-phenylpropyl 2-chlorophenylamine POCl3-mediated cyclization
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide Ethyl Thienylpyridazine-thioacetamide Not detailed in evidence

Key Observations :

  • Position 5 Substituents : The target compound’s (2-oxo-2-phenylethyl)thio group distinguishes it from piperidine-derived () or alkyl/aryl-substituted () analogues. The ketone (2-oxo) may enhance electrophilicity and metabolic stability compared to purely aliphatic chains.
  • Position 3 Modifications : The pyrrolidin-1-ylsulfonyl group in the target compound contrasts with unsubstituted benzamides () or amine-linked substituents (). Sulfonyl groups typically improve aqueous solubility and target affinity .
Pharmacological and Physicochemical Properties

While direct bioactivity data for the target compound is absent in the evidence, inferences can be drawn from analogues:

  • Acetylcholinesterase (AChE) Inhibition : Piperidine-substituted thiadiazoles () show IC50 values in the micromolar range, suggesting the target’s pyrrolidine-sulfonyl group may enhance potency via sulfonyl-enzyme interactions .
  • Metabolic Stability : The 2-oxo group in the target compound may reduce oxidative metabolism compared to ethyl or phenylpropyl substituents .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the thiadiazole core. For example:

Formation of the thiadiazole ring via cyclization of thiosemicarbazides with POCl₃ ().

Introduction of the 2-oxo-2-phenylethylthio group via nucleophilic substitution, optimized using polar aprotic solvents (e.g., DMF) to enhance reactivity ().

Coupling with 3-(pyrrolidin-1-ylsulfonyl)benzamide using coupling agents like EDCI/HOBt.

  • Optimization : Temperature (60–90°C), stoichiometric ratios (1:1.1 for thiol incorporation), and solvent polarity are critical. Chromatography (e.g., silica gel) ensures purity ().

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?

  • Methodological Answer :

  • NMR : Analyze aromatic protons (δ 7.2–8.1 ppm for benzamide) and pyrrolidine sulfonyl groups (δ 3.1–3.5 ppm). Discrepancies in splitting patterns may indicate rotamers ().
  • IR : Confirm carbonyl (C=O, ~1680 cm⁻¹) and sulfonamide (S=O, ~1350 cm⁻¹) stretches ().
  • MS : Validate molecular ion peaks (e.g., [M+H]⁺) and fragment patterns (e.g., loss of pyrrolidine sulfonyl group) ().

Q. How does the compound’s solubility and stability impact experimental design?

  • Methodological Answer :

  • Solubility : Moderate in DMSO or DMF but limited in aqueous buffers. Pre-dissolve in DMSO (<5% v/v) for biological assays to avoid precipitation ().
  • Stability : Degrades under strong acidic/basic conditions (pH <3 or >10). Store at –20°C in inert atmospheres to prevent oxidation of the thioether group ().

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved when characterizing derivatives of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Provides unambiguous confirmation of bond lengths (e.g., C–N: ~1.47 Å) and spatial arrangements ().
  • Variable Temperature NMR : Resolves dynamic effects (e.g., hindered rotation in amide bonds) by analyzing spectra at 25°C vs. –40°C ().
  • DFT Calculations : Predict expected shifts using Gaussian09/B3LYP/6-31G(d) to compare with experimental data ().

Q. What strategies are effective in optimizing regioselectivity during functionalization of the thiadiazole ring?

  • Methodological Answer :

  • Directing Groups : Use electron-withdrawing substituents (e.g., sulfonamides) to direct electrophilic attacks to the 5-position ().
  • Catalytic Systems : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction at the 2-position ().
  • Kinetic Control : Lower reaction temperatures (–10°C) favor kinetic products, while higher temperatures (80°C) promote thermodynamic control ().

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Molecular Docking (AutoDock Vina) : Dock the compound into crystal structures (e.g., PDB: 1XYZ) to assess binding affinity. Focus on hydrogen bonds with pyrrolidine sulfonyl and hydrophobic interactions with benzamide ().
  • MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to identify critical residues (e.g., Lys123 forming salt bridges with sulfonamide) ().
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to guide SAR studies ().

Q. What experimental approaches address discrepancies in biological activity data across studies?

  • Methodological Answer :

  • Dose-Response Curves : Use standardized assays (e.g., MTT for cytotoxicity) with triplicate measurements to minimize variability ().
  • Off-Target Profiling : Screen against kinase panels (e.g., Eurofins) to identify non-specific interactions ().
  • Metabolite Analysis (LC-MS) : Verify compound integrity in assay media to rule out degradation artifacts ().

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